2-Amino-5,5-dimethyl-1,3-thiazol-4-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-amino-1,3-thiazoles involves various approaches, including condensation reactions and oxidative bond formation processes. For instance, 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have been synthesized via condensation followed by oxidative C–O/C–S bond formation, demonstrating a facile access to a variety of diazole derivatives with a 2-amino substituent in an efficient manner (Niu et al., 2015).
Molecular Structure Analysis
The structural analysis of 2-amino-5,5-dimethyl-1,3-thiazol-4-one and its derivatives often involves X-ray crystallography and spectroscopic studies. These analyses reveal the arrangement of atoms within the molecule and the conformational preferences. For instance, the crystal and molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have been characterized, providing insights into their geometrical parameters and electronic properties (Kerru et al., 2019).
Chemical Reactions and Properties
2-Amino-5,5-dimethyl-1,3-thiazol-4-one undergoes various chemical reactions, leveraging the reactivity of the amino group and the positions of the thiazole ring. These reactions allow for the synthesis of numerous derivatives, demonstrating the compound's versatility in organic synthesis. For example, versatile 2-amino-4-substituted-1,3-thiazoles have been reviewed, highlighting their high reactivity and utility in synthesizing compounds with biological activity (Metwally et al., 2004).
Scientific Research Applications
Synthesis and Characterization
2-Amino-5,5-dimethyl-1,3-thiazol-4-one has been utilized in the synthesis and characterization of various compounds. It was involved in the formation of a novel 2-[-2-(4, 5-dimethyl thiazolyl) azo]-5-dimethyl amino benzoic acid, showcasing potential applications in bioactive screening against various pathogens and cancer cells (Waheeb et al., 2021). It's also been noted in the preparation of diaminodiamondoids starting from hydrocarbons, indicating a broad range of applications in materials science and organic synthesis (Synthetic Communications, 2006).
Anticancer Properties
The compound has demonstrated potential in anticancer applications. Specifically, its derivatives exhibited notable anticancer activity against breast carcinoma cell lines, indicating its promise as a candidate for future anti-cancer drugs (Waheeb et al., 2021).
Chemical Synthesis Techniques
2-Amino-5,5-dimethyl-1,3-thiazol-4-one is integral in various chemical synthesis techniques. It's used in the one-pot synthesis of new 2,4,5-trisubstituted 1,3-thiazoles and 1,3-selenazoles, highlighting its versatility in creating chemically diverse compounds (Thomae et al., 2009).
Bioactive Compound Development
The compound plays a critical role in the development of bioactive compounds. It's been used in the synthesis of heterocyclic thiourea compounds as non-nucleoside inhibitors of HIV-1 reverse transcriptase, reflecting its significance in medicinal chemistry and drug development (Synthetic Communications, 2006).
Molecular Interaction Studies
Studies involving 2-Amino-5,5-dimethyl-1,3-thiazol-4-one have also delved into molecular interaction dynamics. For instance, it has been used in assessing the nitrogen and carbon nucleophilicities through coupling with superelectrophilic compounds, offering insights into its reactivity and potential applications in more complex chemical syntheses (Forlani et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-5,5-dimethyl-1,3-thiazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDALNGXBOPPKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N=C(S1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279461 | |
Record name | 2-amino-5,5-dimethyl-1,3-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5-dimethyl-1,3-thiazol-4-one | |
CAS RN |
4695-19-6 | |
Record name | 2-Amino-5,5-dimethyl-4(5H)-thiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4695-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 12753 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12753 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-amino-5,5-dimethyl-1,3-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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